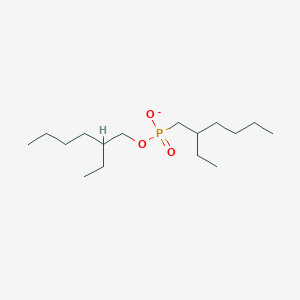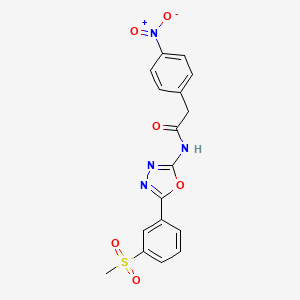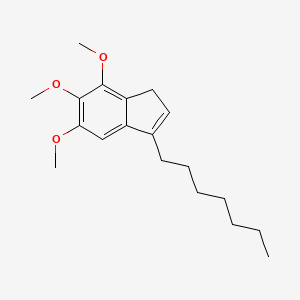
1H-Indene, 3-heptyl-5,6,7-triMethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene, 3-heptyl-5,6,7-triMethoxy- is an organic compound with the molecular formula C19H28O3 It is a derivative of indene, a bicyclic hydrocarbon, and features three methoxy groups and a heptyl chain attached to the indene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene, 3-heptyl-5,6,7-triMethoxy- typically involves the alkylation of indene derivatives. One common method includes the reaction of 5,6,7-trimethoxyindene with heptyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Indene, 3-heptyl-5,6,7-triMethoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The indene core can be reduced to form indane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of indane derivatives.
Substitution: Formation of various substituted indene derivatives.
Scientific Research Applications
1H-Indene, 3-heptyl-5,6,7-triMethoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Indene, 3-heptyl-5,6,7-triMethoxy- involves its interaction with specific molecular targets. The methoxy groups and heptyl chain contribute to its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1H-Indene, 3-methyl-5,6,7-triMethoxy-
- 1H-Indene, 3-ethyl-5,6,7-triMethoxy-
- 1H-Indene, 3-propyl-5,6,7-triMethoxy-
Uniqueness
1H-Indene, 3-heptyl-5,6,7-triMethoxy- is unique due to its longer heptyl chain, which can influence its chemical reactivity and biological activity. The presence of three methoxy groups also contributes to its distinct properties compared to other indene derivatives.
Properties
CAS No. |
1258275-75-0 |
|---|---|
Molecular Formula |
C19H28O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3-heptyl-5,6,7-trimethoxy-1H-indene |
InChI |
InChI=1S/C19H28O3/c1-5-6-7-8-9-10-14-11-12-15-16(14)13-17(20-2)19(22-4)18(15)21-3/h11,13H,5-10,12H2,1-4H3 |
InChI Key |
NLEMSQZZTSKEHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CCC2=C(C(=C(C=C21)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-3-methyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B14120566.png)
![9-[4-[1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one](/img/structure/B14120569.png)
![3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-fluorophenyl]carbazole](/img/structure/B14120580.png)

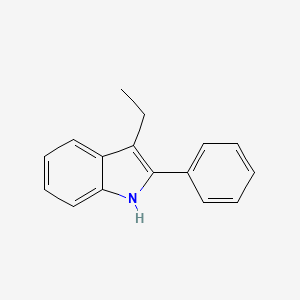

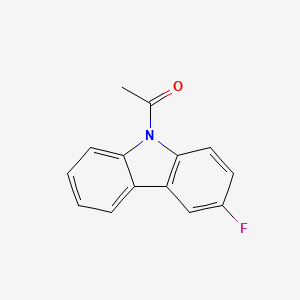
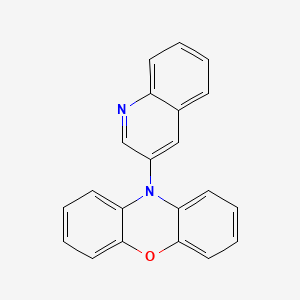
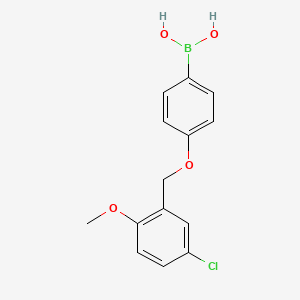

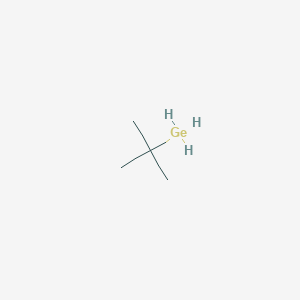
![N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120628.png)
